molecular formula C22H20ClN3O5S B3037973 15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685107-92-0

15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No. B3037973
CAS RN: 685107-92-0
M. Wt: 473.9 g/mol
InChI Key: QTSBOROIQNPBKI-UHFFFAOYSA-N
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Description

15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a useful research compound. Its molecular formula is C22H20ClN3O5S and its molecular weight is 473.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Rearrangements and Synthesis

Research by L'abbé et al. (1990) explored molecular rearrangements in related compounds, demonstrating the interconvertibility of structural isomers in certain conditions. This study highlights the compound's potential in synthetic applications, particularly in the synthesis of certain aldehydes from related compounds (L'abbé et al., 1990).

Crystal Structure Analysis

Krishnaiah et al. (1995) analyzed the crystal structure of a related molecule, which includes segments like chlorophenyl rings and sulfonyl planes. Such studies are crucial for understanding the molecular geometry and potential applications in material science and drug design (Krishnaiah et al., 1995).

Intramolecular Cyclisation

Davies et al. (1977) investigated the intramolecular cyclisation of arylalkyl isothiocyanates, leading to the synthesis of various cyclic compounds. This study underlines the potential for chemical synthesis and modification using similar structural frameworks (Davies et al., 1977).

Bismacrocyclic Complex Equilibriums

Mochizuki et al. (1990) examined bismacrocyclic complexes similar in structure, finding an equilibrium between different forms in water. This research provides insights into the behavior of such compounds in aqueous environments, relevant for biochemical and industrial applications (Mochizuki et al., 1990).

Antibacterial Activity

Bărbuceanu et al. (2009) synthesized new derivatives incorporating sulfone moieties and evaluated their antibacterial effects. This suggests potential applications in developing new antibacterial agents (Bărbuceanu et al., 2009).

Potential in Drug Development for Type II Diabetes

Ur-Rehman et al. (2018) synthesized new derivatives of a similar compound and found them to be potent inhibitors of α-glucosidase enzyme, indicating potential as new drug candidates for treating type II diabetes (Ur-Rehman et al., 2018).

properties

IUPAC Name

15-(4-chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-30-20-9-13-7-8-25-18(16(13)10-21(20)31-2)11-19-17(22(25)27)12-24-26(19)32(28,29)15-5-3-14(23)4-6-15/h3-6,9-10,12,18H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSBOROIQNPBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108761
Record name 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685107-92-0
Record name 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685107-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-[(4-Chlorophenyl)sulfonyl]-5,11,12,12a-tetrahydro-2,3-dimethoxybenzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Reactant of Route 2
Reactant of Route 2
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Reactant of Route 3
Reactant of Route 3
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Reactant of Route 4
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Reactant of Route 5
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Reactant of Route 6
15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

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